

# Comparing in vivo efficacy of C188-9 and SH-4-54

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## Compound of Interest

Compound Name: Stat3-IN-9

Cat. No.: B15141937

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An Objective Comparison of the In Vivo Efficacy of STAT3 Inhibitors: C188-9 and SH-4-54

This guide provides a detailed comparison of the in vivo efficacy of two prominent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), C188-9 (also known as TTI-101) and SH-4-54. Both molecules are under investigation for their therapeutic potential, primarily in oncology, by targeting the STAT3 signaling pathway, which is often constitutively activated in various cancers, promoting cell proliferation, survival, and metastasis.

[1]

## Mechanism of Action

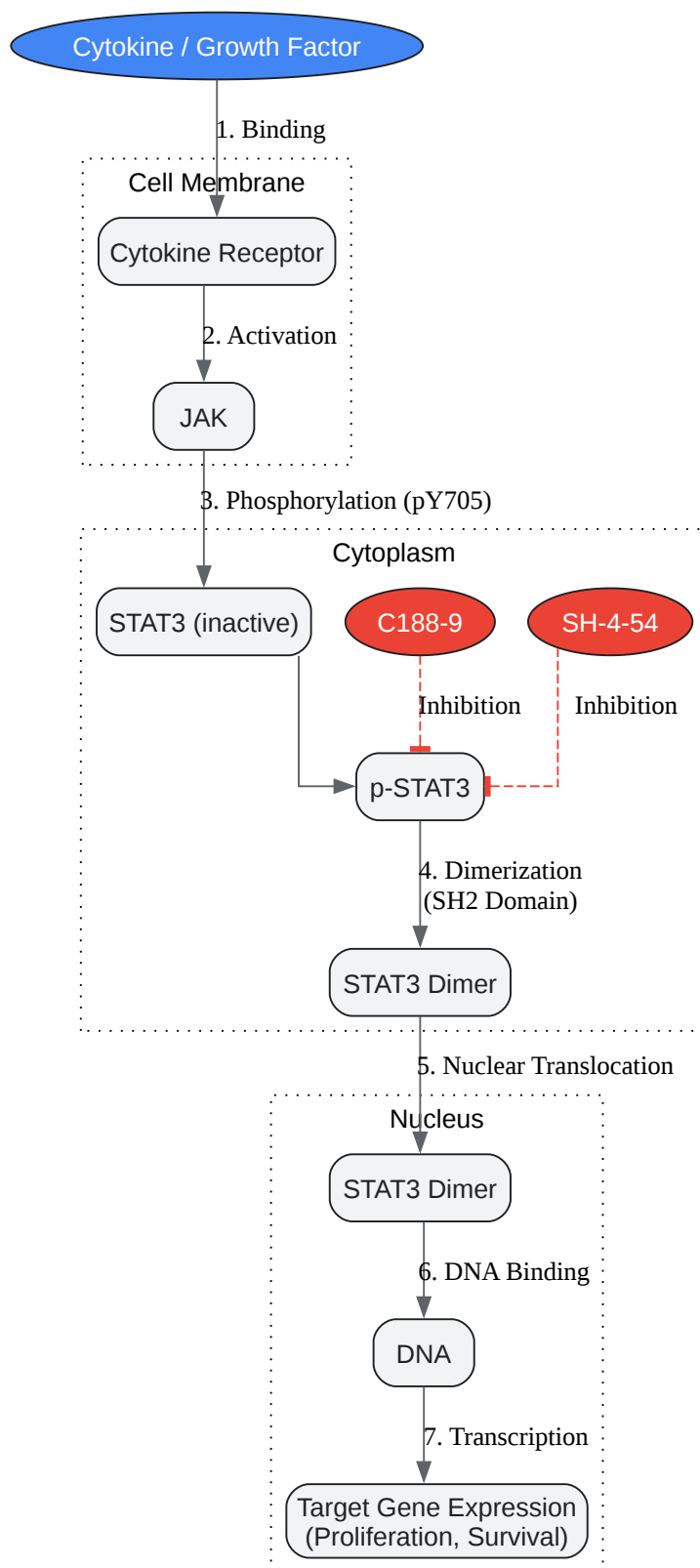
Both C188-9 and SH-4-54 are designed to inhibit STAT3 by targeting its Src Homology 2 (SH2) domain.[2][3] The SH2 domain is crucial for the dimerization of STAT3 proteins upon phosphorylation, a necessary step for their nuclear translocation and subsequent regulation of gene expression.[1] By binding to this domain, the inhibitors prevent STAT3 activation and its downstream signaling.

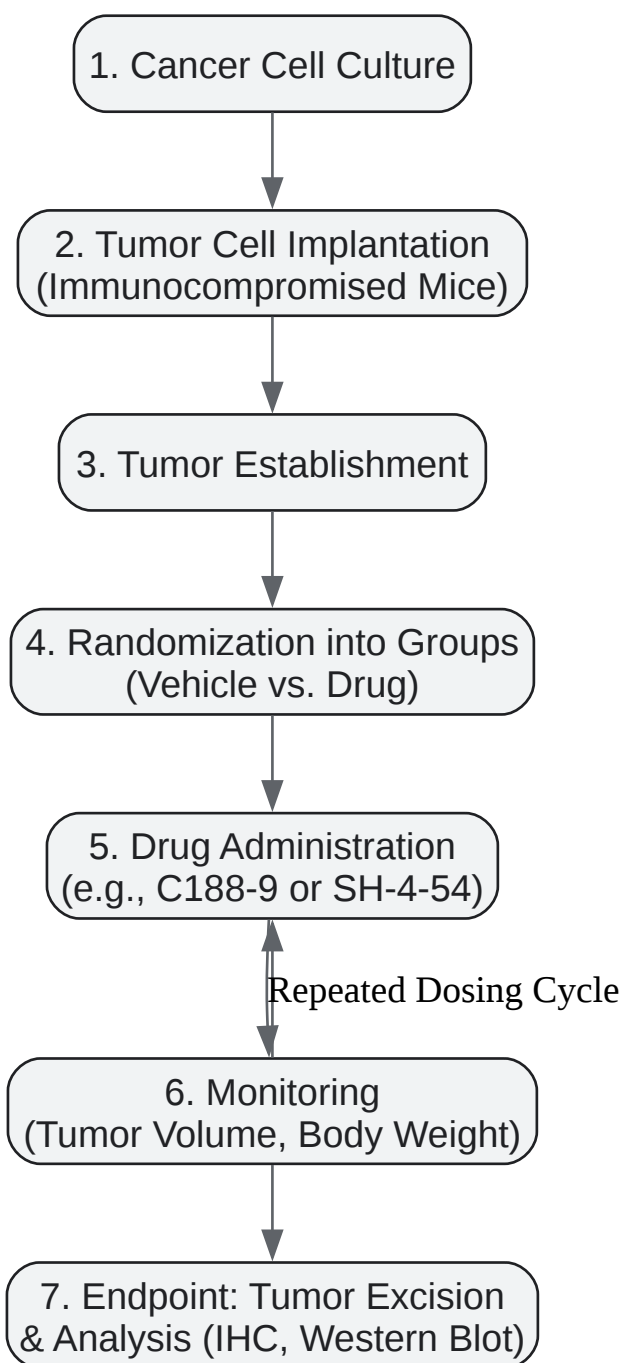
While both compounds target the STAT3 SH2 domain, they exhibit different binding affinities and specificities. C188-9 binds to STAT3 with a significantly higher affinity compared to SH-4-54.[2][4] Notably, SH-4-54 also shows inhibitory activity against STAT5.[4][5]

Parameter	C188-9	SH-4-54
Primary Target	STAT3 SH2 Domain[1][2]	STAT3 SH2 Domain[3][4]
Secondary Target(s)	STAT1[6]	STAT5[4][5]
Binding Affinity (Kd)	4.7 nM for STAT3[2][7]	300 nM for STAT3; 464 nM for STAT5[4][5]
Binding Affinity (Ki)	136 nM for STAT3[2][8]	Not Reported

## STAT3 Signaling Pathway and Inhibition

The diagram below illustrates the canonical STAT3 signaling pathway. Cytokines or growth factors activate cell surface receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate the cytoplasmic tail of the receptor, creating docking sites for STAT3. Once recruited, STAT3 is phosphorylated on a critical tyrosine residue (Y705). This phosphorylation event induces a conformational change, leading to the formation of STAT3:STAT3 dimers through reciprocal SH2 domain-phosphotyrosine interactions. These active dimers translocate to the nucleus, where they bind to specific DNA sequences and regulate the transcription of target genes involved in cell survival, proliferation, and angiogenesis. Both C188-9 and SH-4-54 disrupt this cascade by binding to the SH2 domain, preventing dimerization and nuclear translocation.





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